Erbium(III) acetylacetonate hydrate

Description

The exact mass of the compound Erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

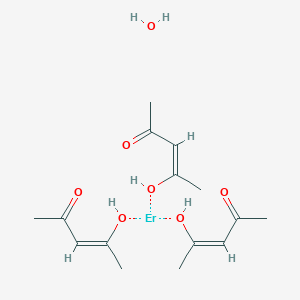

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H26ErO7 |

|---|---|

Molecular Weight |

485.62 g/mol |

IUPAC Name |

erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate |

InChI |

InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |

InChI Key |

MONIRVUEIYGZHO-KJVLTGTBSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystal Structure of Erbium(III) Acetylacetonate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium(III) acetylacetonate (B107027) hydrate (B1144303), a coordination complex of the rare earth element erbium, is a compound of significant interest in various fields, including materials science and catalysis. Its hydrated form, specifically the dihydrate [Er(C₅H₇O₂)₃(H₂O)₂], represents the stable crystalline structure. Understanding the precise three-dimensional arrangement of atoms within this crystal lattice is paramount for elucidating its physicochemical properties and predicting its behavior in different applications. This technical guide provides an in-depth analysis of the crystal structure of Erbium(III) acetylacetonate dihydrate, supported by crystallographic data and detailed experimental methodologies.

Crystal Structure Analysis

The crystal structure of Erbium(III) acetylacetonate dihydrate, more formally known as tris(acetylacetonato)diaquaerbium(III), has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic crystal system, belonging to the P2₁/n space group.[1] This arrangement indicates a centrosymmetric crystal structure.

In this complex, the central Erbium(III) ion is eight-coordinated. It is bonded to six oxygen atoms from the three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two coordinated water molecules. The coordination polyhedron around the erbium ion can be described as a distorted square antiprism. This high coordination number is characteristic of lanthanide ions.

Crystallographic Data

The crystallographic data for tris(acetylacetonato)diaquaerbium(III) are summarized in the table below. These parameters define the unit cell of the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| CSD Reference Code | CEXPUQ |

| Formula | C₁₅H₂₅ErO₈ |

| Z (Formula units/cell) | 4 |

Note: Detailed unit cell dimensions (a, b, c, β), atomic coordinates, and bond lengths/angles are typically deposited in crystallographic databases under the provided CSD reference code.

Experimental Protocols

The determination of the crystal structure of Erbium(III) acetylacetonate dihydrate involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of Tris(acetylacetonato)diaquaerbium(III)

A general method for the synthesis of lanthanide acetylacetonate hydrates involves the reaction of a lanthanide salt with acetylacetone (B45752) in the presence of a base. A typical procedure is as follows:

-

Preparation of Reactants: An aqueous solution of a soluble erbium(III) salt, such as erbium(III) chloride (ErCl₃) or erbium(III) nitrate (B79036) (Er(NO₃)₃), is prepared. A separate solution of acetylacetone in an alcohol, such as ethanol, is also prepared.

-

Reaction: The erbium salt solution is added to the acetylacetone solution with stirring.

-

pH Adjustment: A base, typically an ammonia (B1221849) solution, is added dropwise to the reaction mixture to deprotonate the acetylacetone, facilitating its coordination to the erbium ion. The pH is carefully controlled to promote the formation of the desired complex.

-

Crystallization: The resulting solution is slowly evaporated at room temperature. Over time, pink crystals of tris(acetylacetonato)diaquaerbium(III) will form.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water or a water/ethanol mixture, and then dried in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction Analysis

The precise arrangement of atoms in the synthesized crystals is determined using single-crystal X-ray diffraction. The general workflow for this analysis is outlined below:

-

Crystal Selection: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern of the X-rays is recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted beams.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement using least-squares techniques. The final refined structure provides accurate atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Determination

The logical flow from synthesis to final structural analysis can be visualized as follows:

Conclusion

The crystal structure of Erbium(III) acetylacetonate hydrate has been established as the dihydrate, [Er(C₅H₇O₂)₃(H₂O)₂], which crystallizes in a monoclinic system with the space group P2₁/n.[1] The eight-coordinate erbium center, with its distorted square antiprismatic geometry, is a key structural feature. The detailed understanding of this crystal structure, obtained through the described synthesis and X-ray diffraction protocols, is fundamental for researchers and professionals working with this and related lanthanide compounds, enabling the rational design of new materials and catalysts with tailored properties.

References

An In-depth Technical Guide on the Coordination Geometry of Erbium Acetylacetonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination geometry of erbium acetylacetonate (B107027) dihydrate, Er(C₅H₇O₂)₃(H₂O)₂. It details the molecular structure, coordination environment of the erbium ion, and relevant physicochemical properties. This document synthesizes crystallographic data and provides established experimental protocols for the synthesis and characterization of this compound, aiming to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development.

Introduction

Erbium(III) acetylacetonate is a coordination complex that primarily exists as a stable dihydrate, Er(C₅H₇O₂)₃(H₂O)₂.[1] The anhydrous form, Er(C₅H₇O₂)₃, is less common and not as well-characterized.[1] The dihydrate has been a subject of interest due to the luminescent properties of the erbium(III) ion and its potential applications in various fields. Understanding the precise coordination geometry of this complex is crucial for predicting its reactivity, stability, and spectroscopic behavior. This guide focuses on the structural and experimental aspects of erbium acetylacetonate dihydrate.

Molecular Structure and Coordination Geometry

The crystal structure of erbium acetylacetonate dihydrate has been determined by X-ray crystallography.[1] The central erbium(III) ion is eight-coordinate, bonded to six oxygen atoms from three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two water molecules.

The coordination polyhedron around the erbium ion is best described as a distorted square antiprism . This geometry is a common arrangement for lanthanide ions with a coordination number of eight.

Visualization of the Coordination Geometry

The coordination environment of the erbium ion in Er(C₅H₇O₂)₃(H₂O)₂ can be visualized as follows:

Caption: A schematic representation of the distorted square antiprismatic coordination geometry around the Erbium(III) ion.

Quantitative Structural Data

Table 1: Representative Crystallographic Data for Ln(acac)₃(H₂O)₂ Complexes

| Parameter | Y(acac)₃(H₂O)₂ | La(acac)₃(H₂O)₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 11.24 | 11.83 |

| b (Å) | 22.20 | 8.65 |

| c (Å) | 8.44 | 22.10 |

| β (°) | 100.5 | 100.2 |

| Z | 4 | 4 |

| Coordination Number | 8 | 8 |

| Geometry | Distorted Square Antiprism | Distorted Square Antiprism |

Note: The data for Y(acac)₃(H₂O)₂ is often used as a close structural analog for the erbium complex due to the similar ionic radii of Y³⁺ and Er³⁺.

Experimental Protocols

Synthesis of Erbium(III) Acetylacetonate Dihydrate

The synthesis of erbium(III) acetylacetonate dihydrate is typically achieved through the reaction of an erbium(III) salt with acetylacetone (B45752) in a suitable solvent, with the pH adjusted using a base.

Materials:

-

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) or Erbium(III) nitrate (B79036) pentahydrate (Er(NO₃)₃·5H₂O)

-

Acetylacetone (2,4-pentanedione, Hacac)

-

Ammonia (B1221849) solution (e.g., 2 M) or sodium hydroxide (B78521) solution (e.g., 2 M)

-

Ethanol (B145695) or Methanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of the erbium(III) salt in a minimal amount of deionized water or a water/alcohol mixture.

-

In a separate beaker, dissolve a threefold molar excess of acetylacetone in ethanol or methanol.

-

Slowly add the erbium salt solution to the acetylacetone solution with vigorous stirring.

-

Gradually add the ammonia or sodium hydroxide solution dropwise to the reaction mixture to raise the pH to approximately 6-7. A precipitate will begin to form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with small portions of deionized water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol or diethyl ether to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel or anhydrous calcium chloride) or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid the loss of coordinated water.

Characterization Methods

Table 2: Key Characterization Techniques for Er(C₅H₇O₂)₃(H₂O)₂

| Technique | Purpose | Expected Results |

| Single-Crystal X-ray Diffraction | Determination of the precise molecular structure, bond lengths, and bond angles. | Confirms the 8-coordinate, distorted square antiprismatic geometry. Provides unit cell parameters. |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the synthesized powder. | A diffraction pattern that matches the simulated pattern from single-crystal data. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the acetylacetonate and water ligands. | Characteristic C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand (typically around 1500-1600 cm⁻¹). A broad O-H stretching band from the coordinated water molecules (around 3200-3500 cm⁻¹). |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the number of coordinated water molecules. | A weight loss step corresponding to the loss of two water molecules, followed by the decomposition of the acetylacetonate ligands. |

| Elemental Analysis | To confirm the elemental composition (C, H, Er). | The experimental percentages of C, H, and Er should match the calculated values for the formula C₁₅H₂₅ErO₈. |

Logical Relationships and Workflows

Synthesis and Characterization Workflow

The general workflow for the preparation and confirmation of erbium acetylacetonate dihydrate is outlined below.

Caption: A workflow diagram illustrating the synthesis and subsequent characterization of Erbium Acetylacetonate Dihydrate.

Conclusion

Erbium acetylacetonate dihydrate is an 8-coordinate complex with a distorted square antiprismatic geometry around the central erbium(III) ion. This structural arrangement is a key determinant of its chemical and physical properties. The experimental protocols provided in this guide offer a reliable method for the synthesis and characterization of this compound, which is of significant interest for its potential applications in luminescent materials and as a precursor in materials synthesis. This guide serves as a foundational technical resource for professionals working with this and related lanthanide complexes.

References

Coordination Chemistry of Lanthanide Acetylacetonate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide acetylacetonate (B107027) complexes, a class of coordination compounds, have garnered significant attention in various scientific and technological fields. Their unique electronic and photophysical properties, arising from the f-electrons of the lanthanide ions, make them promising candidates for applications in bioimaging, drug delivery, and catalysis. This technical guide provides a comprehensive overview of the coordination chemistry of these complexes, with a focus on their synthesis, structure, spectroscopic properties, and relevant experimental protocols.

Synthesis of Lanthanide Acetylacetonate Complexes

The most common method for the synthesis of lanthanide acetylacetonate complexes involves the reaction of a lanthanide salt, typically a nitrate (B79036) or chloride, with acetylacetone (B45752) (Hacac) in a suitable solvent and in the presence of a base to deprotonate the acetylacetone. The general reaction can be represented as:

Ln³⁺ + 3 Hacac + 3 B → Ln(acac)₃ + 3 BH⁺ (where B is a base, such as ammonia (B1221849) or an amine)

A typical experimental protocol for the synthesis of a hydrated lanthanide tris(acetylacetonate) complex is as follows:

Experimental Protocol: Synthesis of Tris(acetylacetonato)lanthanum(III) Dihydrate ([La(acac)₃(H₂O)₂])

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Ammonia solution (NH₃·H₂O, 25%)

-

Ethanol (B145695) (95%)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of lanthanum(III) nitrate hexahydrate in a minimal amount of deionized water.

-

In a separate beaker, dissolve a threefold molar excess of acetylacetone in ethanol.

-

Slowly add the lanthanide salt solution to the acetylacetone solution with constant stirring.

-

To the resulting mixture, add ammonia solution dropwise until a pH of ~7 is reached, leading to the precipitation of the complex.

-

Continue stirring the mixture for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it several times with small portions of deionized water and then ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting white crystalline powder in a desiccator over anhydrous calcium chloride.

This general procedure can be adapted for the synthesis of other lanthanide acetylacetonate complexes.

Structural Characteristics

Lanthanide acetylacetonate complexes typically exist as hydrated species, with the general formula [Ln(acac)₃(H₂O)₂]. The coordination number of the lanthanide ion in these complexes is commonly eight, with the central metal ion being coordinated to six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the water molecules. The coordination geometry is often described as a distorted square antiprism.

The Ln-O bond lengths are a key structural parameter and exhibit a general decrease across the lanthanide series, a phenomenon known as the lanthanide contraction. This contraction is due to the poor shielding of the 4f electrons, which leads to an increase in the effective nuclear charge and a consequent pulling of the ligands closer to the metal center.

| Lanthanide Ion | Ionic Radius (Å, CN=8) | Average Ln-O(acac) Bond Length (Å) | Average Ln-O(H₂O) Bond Length (Å) |

| La³⁺ | 1.16 | 2.48 | 2.55 |

| Nd³⁺ | 1.109 | 2.44 | 2.49 |

| Sm³⁺ | 1.079 | 2.41 | 2.46 |

| Gd³⁺ | 1.053 | 2.38 | 2.43 |

| Tb³⁺ | 1.04 | 2.36 | 2.41 |

Note: The bond lengths are approximate and can vary depending on the specific crystal structure.

Spectroscopic Properties and Luminescence

Lanthanide acetylacetonate complexes exhibit characteristic absorption and emission spectra. The UV-Vis absorption is dominated by the π-π* transitions of the acetylacetonate ligand. A crucial feature of these complexes, particularly those of Eu³⁺ and Tb³⁺, is their strong luminescence. This luminescence arises from an efficient intramolecular energy transfer process known as the "antenna effect". The acetylacetonate ligand absorbs UV radiation and then transfers this energy to the central lanthanide ion, which subsequently emits light at its characteristic wavelengths.

| Lanthanide Ion | Excitation Wavelength (nm) | Major Emission Wavelengths (nm) | Luminescence Quantum Yield (%) | Luminescence Lifetime (μs) |

| Eu³⁺ | ~394 | 612 (⁵D₀ → ⁷F₂) | 10-30 | 300-600 |

| Tb³⁺ | ~369 | 545 (⁵D₄ → ⁷F₅) | 20-50 | 800-1500 |

Experimental Protocol: Luminescence Spectroscopy

Instrumentation:

-

A fluorescence spectrophotometer equipped with a pulsed xenon lamp or a laser as the excitation source and a photomultiplier tube (PMT) detector.

-

For quantum yield measurements, an integrating sphere is required.

Procedure for Emission Spectrum Measurement:

-

Prepare a dilute solution of the lanthanide acetylacetonate complex in a suitable solvent (e.g., ethanol or acetonitrile).

-

Place the solution in a quartz cuvette.

-

Set the excitation wavelength to the maximum absorption wavelength of the complex.

-

Scan the emission spectrum over the desired range (e.g., 400-700 nm).

Procedure for Quantum Yield Determination (Relative Method):

-

Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Applications in Drug Development and Bioimaging

The unique luminescent properties of lanthanide acetylacetonate complexes, such as long luminescence lifetimes and sharp emission bands, make them highly suitable for applications in time-resolved fluorescence immunoassays (TRFIA) and cellular imaging. In TRFIA, the long-lived fluorescence of the lanthanide label allows for the elimination of background fluorescence from the biological matrix, leading to highly sensitive detection of analytes.

Workflow for a Time-Resolved Fluorescence Immunoassay (TRFIA)

Furthermore, lanthanide complexes are being explored as potential anticancer agents. Their mechanism of action is thought to involve interaction with DNA, leading to inhibition of DNA replication and induction of apoptosis. The development of targeted drug delivery systems using lanthanide acetylacetonate complexes is an active area of research.

Conclusion

Lanthanide acetylacetonate complexes represent a versatile class of compounds with a rich coordination chemistry and fascinating photophysical properties. The ability to tune their luminescent and structural characteristics by varying the lanthanide ion makes them highly attractive for a range of applications, from diagnostics to therapeutics. This guide has provided a foundational understanding of their synthesis, structure, and properties, along with key experimental protocols, to aid researchers in harnessing the potential of these remarkable molecules.

An In-depth Technical Guide to the Solubility of Erbium(III) Acetylacetonate in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Erbium(III) acetylacetonate (B107027), a compound of interest in various research and development fields, including catalysis and materials science. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, inferred from the known behavior of analogous rare earth and other metal acetylacetonate complexes. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided, alongside a visual representation of the experimental workflow.

Qualitative Solubility of Erbium(III) Acetylacetonate

Erbium(III) acetylacetonate, with the chemical formula Er(C₅H₇O₂)₃, is a coordination complex. Like most metal acetylacetonates (B15086760), it is a crystalline solid at room temperature.[1] The acetylacetonate ligands are organic and nonpolar, which largely dictates the solubility of the complex. Generally, metal acetylacetonates are known to be soluble in nonpolar organic solvents and sparingly soluble or insoluble in polar solvents like water.[2]

Based on the reported solubility of other metal(III) acetylacetonates, such as those of chromium(III), iron(III), and manganese(III), as well as general statements about rare earth acetylacetonates, the expected solubility of Erbium(III) acetylacetonate in common organic solvents is summarized in the table below.[3][4][5]

Table 1: Qualitative Solubility of Erbium(III) Acetylacetonate in Common Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Expected Solubility |

| Toluene | C₇H₈ | Nonpolar, Aromatic | Soluble |

| Benzene | C₆H₆ | Nonpolar, Aromatic | Soluble |

| Chloroform | CHCl₃ | Nonpolar, Halogenated | Soluble |

| Dichloromethane | CH₂Cl₂ | Nonpolar, Halogenated | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble |

| Acetone | C₃H₆O | Polar aprotic | Soluble |

| Acetonitrile | C₂H₃N | Polar aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar aprotic | Soluble |

| Methanol | CH₃OH | Polar protic | Slightly Soluble |

| Ethanol | C₂H₅OH | Polar protic | Slightly Soluble |

| Water | H₂O | Polar protic | Insoluble |

Disclaimer: This table represents inferred qualitative solubility based on the general behavior of metal acetylacetonate complexes. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of a solid in a liquid.[6]

2.1. Principle

An excess amount of the solid solute, Erbium(III) acetylacetonate, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method.

2.2. Materials and Equipment

-

Erbium(III) acetylacetonate (high purity)

-

Anhydrous organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or equipment for gravimetric analysis (muffle furnace, crucibles)

2.3. Procedure

-

Preparation: Add an excess amount of Erbium(III) acetylacetonate to a series of sealable glass vials. The excess of solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Subsequently, centrifuge the vials at the same temperature to ensure complete separation of the solid phase.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

2.4. Concentration Analysis

Two common methods for determining the concentration of the dissolved Erbium(III) acetylacetonate are UV-Vis spectrophotometry and gravimetric analysis.

2.4.1. UV-Vis Spectrophotometry

-

Calibration Curve: Prepare a series of standard solutions of Erbium(III) acetylacetonate of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the diluted saturated solution at the same λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

2.4.2. Gravimetric Analysis

-

Sample Preparation: Accurately transfer a known volume of the saturated solution to a pre-weighed crucible.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood.

-

Conversion to Oxide: Heat the crucible in a muffle furnace at a high temperature (e.g., 800-1000 °C) to convert the Erbium(III) acetylacetonate to Erbium(III) oxide (Er₂O₃).

-

Weighing: After cooling in a desiccator, weigh the crucible containing the Er₂O₃ residue.

-

Concentration Calculation: From the mass of the Er₂O₃, calculate the mass of erbium, and subsequently the mass of Erbium(III) acetylacetonate in the original aliquot of the saturated solution. This allows for the determination of solubility in units such as g/L or mol/L. This is a well-established method for the determination of rare earth element content.[7][8][9]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of Erbium(III) acetylacetonate.

References

- 1. americanelements.com [americanelements.com]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. iiste.org [iiste.org]

- 5. CHARACTERISTICS OF THE SOLVATES OF THE RARE-EARTH ACETYLACETONATES (Journal Article) | OSTI.GOV [osti.gov]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asn.sn [asn.sn]

- 9. ejournal.brin.go.id [ejournal.brin.go.id]

An In-depth Technical Guide to the Material Safety and Handling of CAS Number 70949-24-5: Erbium(III) Acetylacetonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety, handling, and experimental applications of Erbium(III) acetylacetonate (B107027) hydrate (B1144303) (CAS No. 70949-24-5). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe and effective use of this compound.

Chemical Identification and Properties

Erbium(III) acetylacetonate hydrate is a coordination complex with the chemical formula Er(C₅H₇O₂)₃ · xH₂O.[1] It is also known by other names, including 2,4-Pentanedione erbium(III) derivative and Er(acac)₃.[1][2] This compound typically appears as an off-white or cream-colored powder or crystals.[1][3]

| Property | Value |

| CAS Number | 70949-24-5 |

| Molecular Formula | C₁₅H₂₁ErO₆ (anhydrous basis) |

| Molecular Weight | 464.58 g/mol (anhydrous basis)[1][2] |

| Melting Point | 125 °C (decomposes)[1] |

| Appearance | Powder or crystals[1] |

Material Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and the corresponding precautionary statements according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Respiratory System Irritation | 3 | H335: May cause respiratory irritation |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

Source: Sigma-Aldrich Safety Data Sheet[4]

GHS Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. | |

| P261 | Avoid breathing dust.[4] | |

| P264 | Wash skin thoroughly after handling.[4] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Source: Sigma-Aldrich Safety Data Sheet[4]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Hydrated Erbium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathway of hydrated erbium acetylacetonate (B107027) (Er(acac)₃·nH₂O). Due to a lack of specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this exact compound, this guide synthesizes information from the thermal analysis of analogous hydrated lanthanide and other metal acetylacetonate complexes. The presented data and pathways are, therefore, proposed models based on established chemical principles and documented behavior of similar materials.

Overview of Thermal Decomposition

Hydrated metal acetylacetonates (B15086760) typically undergo a multi-step thermal decomposition process when heated. This process generally begins with the loss of water molecules (dehydration), followed by the decomposition of the organic acetylacetonate ligands, and culminates in the formation of the final metal oxide. The precise temperatures and intermediate products can vary depending on factors such as the heating rate, the atmosphere (e.g., inert or oxidative), and the specific metal ion.

For hydrated erbium acetylacetonate, the expected decomposition pathway involves the initial loss of water, followed by the breakdown of the Er(acac)₃ structure, and finally the formation of erbium(III) oxide (Er₂O₃) as the stable residue at high temperatures.

Proposed Thermal Decomposition Data

The following table summarizes the proposed stages of thermal decomposition for hydrated erbium acetylacetonate, with temperature ranges and mass loss percentages estimated from the behavior of similar compounds, such as cerium(III) acetylacetonate hydrate (B1144303) and calcium(II) bis(acetylacetonate) n-hydrate.[1][2]

| Stage | Temperature Range (°C) | Proposed Process | Key Events & Gaseous Byproducts |

| I | 50 - 180 | Dehydration | Endothermic loss of water molecules (H₂O). |

| II | 180 - 350 | Initial Ligand Decomposition | Onset of the decomposition of the acetylacetonate ligands. This is a complex stage that may involve the release of acetone (B3395972) and other organic fragments. |

| III | 350 - 550 | Major Ligand Decomposition & Intermediate Formation | Significant and often rapid mass loss due to the breakdown of the majority of the organic structure. Formation of intermediate species such as erbium oxycarbonates may occur. Gaseous byproducts include carbon dioxide (CO₂) and other carbon-containing compounds. |

| IV | > 550 | Final Decomposition to Oxide | Conversion of any remaining intermediate compounds to the final, stable erbium(III) oxide (Er₂O₃). |

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed logical sequence of the thermal decomposition of hydrated erbium acetylacetonate and a typical experimental workflow for its analysis.

Caption: Proposed multi-step thermal decomposition of hydrated erbium acetylacetonate.

Caption: General experimental workflow for TGA/DSC analysis.

Detailed Experimental Protocols

The following are detailed, representative protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on a sample of hydrated erbium acetylacetonate. These protocols are based on standard methodologies for the thermal analysis of metal-organic compounds.[1]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrated erbium acetylacetonate sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert or oxidative environment, respectively.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the sample mass, sample temperature, and time throughout the experiment. The data is typically plotted as percent mass loss versus temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature, identifying endothermic and exothermic transitions.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of the hydrated erbium acetylacetonate sample into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan.

-

Reference Preparation: Prepare an empty, sealed DSC pan as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with the desired atmosphere (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to a temperature just beyond the final decomposition stage (as determined by TGA, e.g., 600°C) at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. The data is plotted as heat flow (mW) versus temperature (°C), with endothermic and exothermic events appearing as peaks.

Decomposition under Vacuum

It is noteworthy that the decomposition pathway can be significantly different under vacuum. For several lanthanide acetylacetonates, including erbium, heating the dihydrate under vacuum has been reported to lead to the formation of an oxo-cluster with the formula Er₄O(C₅H₇O₂)₁₀, rather than a complete decomposition to the metal oxide.[3] This highlights the critical role of the surrounding atmosphere in determining the final products of thermal decomposition.

References

Spectroscopic Profile of Erbium(III) Acetylacetonate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Erbium(III) acetylacetonate (B107027) hydrate (B1144303) [Er(acac)₃·xH₂O]. The document collates and presents Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering insights into the vibrational and electronic properties of this complex. Detailed experimental protocols, based on available literature, are provided to aid in the replication and further investigation of these properties.

Introduction

Erbium(III) acetylacetonate hydrate is a coordination complex of the rare-earth metal erbium with acetylacetonate ligands and coordinated water molecules. The presence of the erbium ion imparts unique optical properties to the complex, making it a subject of interest in various fields, including materials science and drug development. Spectroscopic techniques are crucial for elucidating the structure, bonding, and electronic transitions within the molecule. This guide serves as a core reference for the FTIR, Raman, and UV-Vis spectroscopic characteristics of this compound.

Data Presentation

The following sections summarize the available quantitative spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by vibrational modes of the acetylacetonate ligand, the metal-oxygen bonds, and the coordinated water molecules.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of coordinated H₂O | General knowledge |

| ~1600 | C=O stretching | [1] |

| ~1515 | C=C stretching | [1] |

| ~1450 | Combination of C-H bending | [1] |

| ~1260 | CH₃ deformation | General knowledge |

| ~1190 | C-CH₃ stretching + C-H bending | General knowledge |

| ~1020 | CH₃ rocking | General knowledge |

| ~920 | C-CH₃ stretching | General knowledge |

| ~650-700 | C-H out-of-plane bending | General knowledge |

| ~400-500 | Er-O stretching | General knowledge |

Raman Spectroscopy

Raman spectroscopic data for this compound is limited in the available literature. The technique is sensitive to molecular vibrations and can provide complementary information to FTIR. The expected Raman spectrum would show bands corresponding to the acetylacetonate ligand vibrations and the metal-oxygen stretching modes.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound exhibits intense ligand-centered π-π* transitions in the UV region and weaker, sharp f-f electronic transitions characteristic of the Er³⁺ ion in the visible and near-infrared regions.[2]

| Wavelength (nm) | Assignment | Reference |

| ~290 | π-π* transition of the acetylacetonate ligand | [2] |

| Multiple sharp peaks | f-f transitions of Er³⁺ | [2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on common practices for analyzing solid-state coordination complexes.

FTIR Spectroscopy

-

Sample Preparation : The solid this compound is finely ground and mixed with potassium bromide (KBr) powder in an approximate 1:100 ratio. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, a small amount of the powdered sample can be directly placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. A typical measurement consists of accumulating multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

Raman Spectroscopy

-

Sample Preparation : A small amount of the crystalline or powdered this compound is placed on a microscope slide or in a capillary tube.

-

Instrumentation : A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm, or 1064 nm) and a sensitive detector (e.g., a charge-coupled device, CCD) is used. The choice of laser wavelength is critical to avoid fluorescence from the sample.

-

Data Acquisition : The laser is focused on the sample, and the scattered light is collected. A filter is used to remove the intense Rayleigh scattering. The Raman spectrum is then recorded, typically over a Raman shift range of 200 to 4000 cm⁻¹. The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

UV-Vis Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., ethanol, methanol, or chloroform) to a known concentration. The choice of solvent is important as it should not absorb in the wavelength range of interest.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : A quartz cuvette is filled with the prepared solution, and another cuvette with the pure solvent is used as a reference. The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The instrument measures the absorbance of the sample solution relative to the reference solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a hydrated metal complex like Erbium(III) acetylacetonate.

References

Unveiling the Near-Infrared Glow: A Technical Guide to Erbium Beta-Diketonates

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) luminescence of erbium(III) beta-diketonate complexes has garnered significant attention for its potential applications in telecommunications, bio-imaging, and sensing. This technical guide provides an in-depth exploration of the core principles governing this phenomenon, offering detailed experimental protocols, comparative photophysical data, and visual representations of the underlying mechanisms and workflows.

The Foundation of Luminescence: The "Antenna Effect"

The characteristic NIR emission of the erbium ion (Er³⁺) in these complexes is a result of a highly efficient energy transfer process known as the "antenna effect". Due to the Laporte-forbidden nature of f-f transitions, the direct excitation of the Er³⁺ ion is inefficient. Beta-diketonate ligands, with their extensive π-conjugated systems, act as "antennas" by strongly absorbing UV radiation and transferring this energy to the central erbium ion, which then luminesces in the NIR region.

This indirect excitation process can be summarized in the following key steps:

-

Ligand Excitation: The beta-diketonate ligand absorbs a photon, promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes a rapid and efficient transition to a lower-energy triplet state (T₁).

-

Energy Transfer (ET): The energy from the ligand's triplet state is transferred to an appropriate energy level of the Er³⁺ ion. For efficient energy transfer, the triplet state energy of the ligand must be slightly higher than the accepting energy level of the erbium ion.

-

Intra-4f Relaxation: The excited Er³⁺ ion rapidly relaxes non-radiatively to its first excited state, the ⁴I₁₃/₂ level.

-

Near-Infrared Emission: The Er³⁺ ion radiatively decays from the ⁴I₁₃/₂ excited state to the ⁴I₁₅/₂ ground state, resulting in the characteristic NIR emission, typically around 1540 nm.

Quantitative Photophysical Data

The luminescence properties of erbium beta-diketonate complexes are highly dependent on the specific ligands used. Modifications to the beta-diketonate structure and the inclusion of ancillary ligands can significantly impact the emission wavelength, luminescence lifetime, and quantum yield. The following tables summarize key photophysical data for a selection of representative erbium beta-diketonate complexes.

Table 1: Photophysical Properties of Common Erbium Beta-Diketonate Complexes

| Complex | Ligand (Abbreviation) | Ancillary Ligand | Emission Peak (nm) | Luminescence Lifetime (µs) | Quantum Yield (%) |

| Er(dbm)₃ | Dibenzoylmethane (dbm) | - | ~1535 | 0.5 - 2.0 | < 0.1 |

| Er(tta)₃ | Thenoyltrifluoroacetonate (tta) | - | ~1534 | 1.0 - 5.0 | 0.1 - 0.5 |

| Er(hfac)₃ | Hexafluoroacetylacetonate (hfac) | - | ~1530 | 2.0 - 10.0 | 0.2 - 1.0 |

| Er(tta)₃(phen) | Thenoyltrifluoroacetonate (tta) | 1,10-Phenanthroline (B135089) (phen) | ~1534 | 5.0 - 15.0 | 0.5 - 2.0 |

| Er(tta)₃(tppo) | Thenoyltrifluoroacetonate (tta) | Triphenylphosphine oxide (tppo) | ~1534 | 10.0 - 25.0 | 1.0 - 3.0 |

Table 2: Effect of Ligand Fluorination on Luminescence Properties

| Complex | Luminescence Lifetime (µs) | Quantum Yield (%) |

| Er(acac)₃ | < 0.1 | < 0.01 |

| Er(tfac)₃ | 0.5 - 1.5 | 0.05 - 0.2 |

| Er(hfac)₃ | 2.0 - 10.0 | 0.2 - 1.0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of erbium beta-diketonate complexes.

Synthesis of Erbium(III) Tris(dibenzoylmethane) [Er(dbm)₃]

Materials:

-

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

-

Dibenzoylmethane (Hdbm)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 1 mmol of ErCl₃·6H₂O in 10 mL of deionized water.

-

In a separate beaker, dissolve 3 mmol of Hdbm in 20 mL of ethanol.

-

Slowly add a 1 M solution of NaOH to the Hdbm solution with constant stirring until the ligand is fully deprotonated and dissolved.

-

Add the aqueous solution of ErCl₃ dropwise to the ethanolic solution of the deprotonated ligand with vigorous stirring.

-

A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Collect the precipitate by vacuum filtration and wash it sequentially with deionized water and a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60 °C for 12 hours.

Synthesis of Erbium(III) Tris(thenoyltrifluoroacetonate)(1,10-phenanthroline) [Er(tta)₃(phen)]

Materials:

-

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

-

Thenoyltrifluoroacetone (Htta)

-

1,10-phenanthroline (phen)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 1 mmol of ErCl₃·6H₂O in 10 mL of an ethanol/water mixture (1:1 v/v).

-

In a separate beaker, dissolve 3 mmol of Htta and 1 mmol of 1,10-phenanthroline in 20 mL of ethanol.

-

Adjust the pH of the ligand solution to ~7 by the dropwise addition of a 1 M NaOH solution with stirring.

-

Slowly add the erbium chloride solution to the ligand solution with continuous stirring.

-

A precipitate will form. Stir the mixture at room temperature for 4-6 hours.

-

Collect the solid product by vacuum filtration, wash with deionized water and a small amount of cold ethanol.

-

Dry the complex under vacuum at 60 °C for 12 hours.

Measurement of Near-Infrared Luminescence Lifetime

The luminescence lifetime of the erbium complexes can be measured using a time-correlated single photon counting (TCSPC) system.

Instrumentation:

-

Pulsed laser source for excitation (e.g., a nitrogen laser or a pulsed diode laser in the UV range).

-

Sample holder.

-

Monochromator to select the emission wavelength.

-

NIR-sensitive detector (e.g., a photomultiplier tube (PMT) or an avalanche photodiode (APD)).

-

TCSPC electronics.

Procedure:

-

Prepare a solution of the erbium complex in a suitable solvent (e.g., deuterated solvent to minimize quenching) or use a solid-state sample.

-

Excite the sample with the pulsed laser at a wavelength corresponding to the ligand's absorption maximum.

-

Collect the emitted NIR photons at the characteristic emission wavelength of the Er³⁺ ion using the monochromator and detector.

-

The TCSPC electronics record the time difference between the laser pulse and the arrival of the emitted photon.

-

A histogram of photon arrival times is constructed, which represents the luminescence decay curve.

-

The luminescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

Measurement of Near-Infrared Luminescence Quantum Yield

The absolute luminescence quantum yield can be determined using an integrating sphere.

Instrumentation:

-

Spectrofluorometer equipped with an integrating sphere.

-

Excitation source (e.g., xenon lamp).

-

NIR detector.

Procedure:

-

Place the sample (solid or solution in a cuvette) inside the integrating sphere.

-

Measure the emission spectrum of the sample upon excitation at a wavelength where the ligand absorbs strongly.

-

Measure the scattering profile of the excitation light with the sample in the sphere.

-

Remove the sample and measure the scattering profile of the empty sphere (blank).

-

The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the scattered excitation light with and without the sample.

Visualizing Key Relationships and Workflows

Experimental Workflow for Characterization

The comprehensive characterization of a newly synthesized erbium beta-diketonate complex involves a series of analytical and spectroscopic techniques to confirm its structure and evaluate its photophysical properties.

Unveiling the Contrasting Identities of Erbium Acetylacetonate: A Technical Guide to its Anhydrous and Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

Erbium acetylacetonate (B107027), a coordination complex of the lanthanide element erbium, exists in two primary forms: anhydrous and hydrated. The presence or absence of coordinated water molecules profoundly influences its chemical structure, stability, and reactivity, making a thorough understanding of their differences crucial for its application in materials science, catalysis, and as a precursor in the development of advanced biomedical materials. This in-depth technical guide elucidates the core distinctions between the anhydrous and hydrated forms of erbium acetylacetonate, providing detailed experimental protocols, comparative data, and visualizations to support researchers in their endeavors.

Structural and Physicochemical Disparities

The fundamental difference between the two forms lies in the coordination sphere of the erbium(III) ion. While the anhydrous form is often formulated as Er(C₅H₇O₂)₃, its existence as a stable, six-coordinate monomer is debated in the scientific community. The hydrated form, most plausibly existing as a dihydrate with the formula Er(C₅H₇O₂)₃(H₂O)₂, features an eight-coordinate erbium center. This structural variance imparts distinct physicochemical properties to each compound.

Upon heating under vacuum, the dihydrate is known to convert into an oxo-cluster, further highlighting the elusive nature of a truly anhydrous monomeric species.[1]

Table 1: Comparative Physicochemical Properties of Anhydrous and Hydrated Erbium Acetylacetonate

| Property | Anhydrous Erbium Acetylacetonate (Er(acac)₃) | Hydrated Erbium Acetylacetonate (Er(acac)₃·xH₂O) |

| Chemical Formula | C₁₅H₂₁ErO₆[1] | C₁₅H₂₄ErO₆·xH₂O[2] |

| Molecular Weight | 464.58 g/mol [1] | 464.58 g/mol (anhydrous basis) |

| Appearance | Pink crystals[1] | Off-white or pinkish powder/crystals[1] |

| Melting Point | 103 °C (376 K)[1] | ~125 °C (decomposes)[3] |

| Solubility in Water | Insoluble[3] | Insoluble[3] |

| Solubility in Organic Solvents | Soluble in solvents like dimethylformamide, dichloromethane, and tetrahydrofuran.[4] | Soluble in various organic solvents.[3] |

| Stability | Hygroscopic; tends to convert to an oxo-cluster upon heating.[1] | Relatively stable in air but can be affected by moisture and light.[3] |

Synthesis Protocols

The preparation methods for the anhydrous and hydrated forms differ significantly, reflecting their distinct stabilities.

Synthesis of Hydrated Erbium Acetylacetonate

The hydrated form is typically synthesized via a precipitation reaction in an aqueous or alcoholic solution.

Experimental Protocol:

-

Dissolution of Erbium Salt: Dissolve a stoichiometric amount of a soluble erbium salt (e.g., erbium(III) chloride hexahydrate) in ethanol (B145695) or a water-ethanol mixture.

-

Preparation of Acetylacetonate Solution: In a separate beaker, dissolve a threefold molar excess of acetylacetone (B45752) in the same solvent.

-

pH Adjustment: Slowly add a base (e.g., ammonia (B1221849) solution or sodium hydroxide) to the acetylacetonate solution with stirring until a pH of approximately 6-7 is reached. This deprotonates the acetylacetone to form the acetylacetonate anion.

-

Reaction and Precipitation: Slowly add the erbium salt solution to the acetylacetonate solution with vigorous stirring. A precipitate of hydrated erbium acetylacetonate will form.

-

Isolation and Purification: Continue stirring the mixture for a period to ensure complete precipitation. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials and by-products, and finally dried in a desiccator or under a mild vacuum at room temperature.

Caption: Workflow for the synthesis of hydrated erbium acetylacetonate.

Synthesis of Anhydrous Erbium Acetylacetonate

The synthesis of the anhydrous form is more challenging due to the high affinity of the erbium ion for water. A specialized azeotropic distillation method is required to rigorously exclude water.

Experimental Protocol (Adapted from Koehler and Bos, 1967):

-

Reaction Setup: A reaction flask equipped with a Dean-Stark trap and a condenser is charged with a stoichiometric mixture of hydrated erbium(III) chloride and a threefold molar excess of acetylacetone in a suitable water-immiscible solvent such as benzene (B151609) or toluene.

-

Azeotropic Dehydration: The mixture is heated to reflux. The water from the hydrated erbium salt and the water formed during the reaction are removed as an azeotrope with the solvent, which is collected in the Dean-Stark trap.

-

Reaction with Ammonia: After the theoretical amount of water has been collected, indicating the formation of the anhydrous erbium chloride, dry ammonia gas is bubbled through the solution. This neutralizes the liberated hydrochloric acid and facilitates the formation of the acetylacetonate complex.

-

Isolation: The precipitated ammonium (B1175870) chloride is removed by filtration of the hot solution.

-

Crystallization: The filtrate is concentrated by evaporation of the solvent under reduced pressure, and the anhydrous erbium acetylacetonate is crystallized upon cooling. The product is collected and dried under vacuum.

Caption: Workflow for the synthesis of anhydrous erbium acetylacetonate.

Comparative Characterization

The structural and compositional differences between the anhydrous and hydrated forms can be elucidated through various analytical techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful tools to probe the thermal stability and the presence of coordinated water.

-

Hydrated Erbium Acetylacetonate: The TGA thermogram of the hydrated form is expected to show an initial weight loss corresponding to the removal of water molecules, typically occurring below 150 °C. This dehydration step would be associated with an endothermic peak in the DSC curve. At higher temperatures, the anhydrous complex will decompose.

-

Anhydrous Erbium Acetylacetonate: An ideal anhydrous sample would not exhibit the initial weight loss associated with dehydration. Its TGA curve would show stability up to a higher temperature before decomposition begins.

Table 2: Expected Thermal Analysis Data

| Technique | Anhydrous Erbium Acetylacetonate | Hydrated Erbium Acetylacetonate |

| TGA | No initial weight loss below 150 °C. Decomposition at higher temperatures. | Initial weight loss corresponding to water molecules, followed by decomposition. |

| DSC | Endothermic peak for melting (if it doesn't decompose first), followed by exothermic decomposition peaks. | Endothermic peak for dehydration, followed by melting and/or decomposition peaks. |

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy can readily distinguish between the two forms.

-

Hydrated Form: The spectrum will exhibit broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of coordinated water molecules. A band corresponding to the H-O-H bending vibration may also be observed around 1600-1640 cm⁻¹.

-

Anhydrous Form: These bands associated with water will be absent in the spectrum of a truly anhydrous sample.

The metal-oxygen (Er-O) stretching vibrations, typically found in the lower frequency region (400-600 cm⁻¹), may also show shifts depending on the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Due to the paramagnetic nature of the Er(III) ion, obtaining high-resolution NMR spectra is challenging. The unpaired electrons cause significant line broadening and large chemical shifts (paramagnetic shifts).[5][6] However, paramagnetic NMR can still provide valuable structural information. The presence of water in the hydrated form would introduce exchangeable protons, which could be observed under certain conditions, although likely as very broad signals. The chemical shifts of the acetylacetonate ligand protons will be significantly different from their diamagnetic counterparts.[5]

Relevance and Applications in Drug Development

While erbium acetylacetonate is not typically used as a direct therapeutic agent, its unique properties make it a valuable precursor for materials with applications in the pharmaceutical and biomedical fields.

Precursor for Upconverting Nanoparticles (UCNPs) for Bioimaging

Erbium is a key element in the design of upconverting nanoparticles, which can convert near-infrared (NIR) light to visible light.[7][8][9][10] This property is highly advantageous for in vivo bioimaging, as NIR light offers deeper tissue penetration and reduced autofluorescence compared to UV or visible light excitation.[7][9][10] Erbium acetylacetonate, due to its solubility in organic solvents, can be used as a precursor in the synthesis of these UCNPs. The choice between the anhydrous and hydrated form can influence the reaction kinetics and the final properties of the nanoparticles.

Caption: Erbium acetylacetonate as a precursor for biomedical applications.

Potential in MRI Contrast Agents

The significant magnetic moment of the Er(III) ion suggests its potential as a T2 contrast agent for magnetic resonance imaging (MRI).[11] While gadolinium-based agents are the current standard, concerns about their long-term safety have spurred research into alternatives.[11][12] Erbium-containing nanoparticles, which can be synthesized from precursors like erbium acetylacetonate, are an area of active investigation for developing new classes of MRI contrast agents.

Lanthanide Complexes in Drug Delivery

Lanthanide complexes are being explored for their potential in drug delivery systems.[13] Their unique luminescent properties can be utilized for tracking the delivery vehicle and drug release. While specific applications of erbium acetylacetonate in this area are not yet widely reported, the fundamental chemistry of lanthanide acetylacetonates (B15086760) provides a basis for designing novel drug carriers.

Conclusion

The distinction between the anhydrous and hydrated forms of erbium acetylacetonate is not merely academic. The presence of coordinated water in the hydrated form, Er(C₅H₇O₂)₃(H₂O)₂, results in a more stable, eight-coordinate complex that is more readily synthesized and handled. The anhydrous form, Er(C₅H₇O₂)₃, is challenging to prepare and isolate as a monomeric species. For researchers and professionals in drug development, understanding these differences is paramount when selecting a precursor for the synthesis of advanced materials for bioimaging and diagnostics. The choice of the hydrated or anhydrous form will impact the synthesis conditions, and potentially the properties of the final material, underscoring the importance of careful characterization and selection of the appropriate starting material.

References

- 1. Erbium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ERBIUM(III) ACETYLACETONATE [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Erbium complexes as pioneers for implementing linear light-upconversion in molecules - Materials Horizons (RSC Publishing) DOI:10.1039/C9MH01899A [pubs.rsc.org]

- 7. Upconverting Luminescent Nanomaterials: Application to In Vivo Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Upconversion Nanoparticles for Bioimaging and Regenerative Medicine [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Lanthanide-doped upconversion nanoparticles as nanoprobes for bioimaging - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure and Bonding in Lanthanide Acetylacetonates

Executive Summary: This technical guide provides a comprehensive overview of the electronic structure, bonding, and spectroscopic properties of lanthanide acetylacetonate (B107027) complexes, Ln(acac)₃. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the behavior of these compounds. It covers the predominantly ionic nature of the lanthanide-ligand bond, the unique role of the shielded 4f orbitals, and the critical "antenna effect" facilitated by the acetylacetonate ligand, which is responsible for the characteristic luminescence of these complexes. The guide includes structured tables of quantitative data, detailed experimental protocols for synthesis and characterization, and visual diagrams to elucidate key processes and workflows, offering a thorough resource for understanding and utilizing these important coordination compounds.

Introduction

The lanthanide series, comprising the elements from lanthanum (La) to lutetium (Lu), is distinguished by the progressive filling of the 4f electron shell. These inner-shell 4f orbitals are effectively shielded by the outer 5s² and 5p⁶ electrons, a configuration that profoundly influences their chemical and physical properties.[1][2] This shielding minimizes the interaction of the 4f electrons with the ligand environment, resulting in characteristic sharp, line-like electronic transitions and unique magnetic behaviors.[3][4]

Acetylacetone (B45752) (2,4-pentanedione, Hacac) is a versatile β-diketone ligand that readily deprotonates to form the acetylacetonate anion (acac⁻).[5][6] This anion acts as a bidentate chelator, coordinating to metal ions through its two oxygen atoms. Lanthanide ions typically form tris-acetylacetonate complexes, Ln(acac)₃, which often incorporate additional solvent molecules, such as water, to satisfy the lanthanide ion's preference for high coordination numbers (typically 8 or 9).[7][8]

Lanthanide acetylacetonate complexes are of significant interest due to their applications as luminescent materials in OLEDs and bio-probes, as catalysts, and as paramagnetic shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11] Their utility is intrinsically linked to their electronic structure, particularly the interplay between the ligand-centered orbitals and the f-orbitals of the lanthanide ion.

Electronic Structure

The Nature of the Lanthanide-Ligand Bond

The bonding between the lanthanide ion (Ln³⁺) and the acetylacetonate ligand is predominantly ionic.[1][12] This is a consequence of the large size of the lanthanide ions and the core-like nature of the 4f orbitals, which are not significantly involved in direct covalent overlap with ligand orbitals.[12][13] However, computational studies and spectroscopic evidence suggest a minor but significant covalent contribution to the bonding, arising from the interaction of ligand orbitals with the lanthanide's outer 5d, 6s, and 6p orbitals.[13][14] This partial covalency influences the coordination geometry and the sensitivity of the electronic transitions to the ligand environment.

The Role of 4f Orbitals

The 4f orbitals are the defining feature of the lanthanides. Their limited radial extension and effective shielding by outer shells mean they participate very little in chemical bonding.[4][12] Consequently, the electronic transitions within the 4f shell (f-f transitions) are largely unaffected by the ligand environment. These transitions are formally forbidden by the Laporte selection rule but gain intensity through mechanisms like crystal field mixing of opposite-parity orbitals (e.g., 4fⁿ⁻¹5d).[15][16] This results in the characteristic sharp absorption and emission lines of lanthanide complexes.[1][17] The number and arrangement of the 4f electrons determine the magnetic and luminescent properties of each specific lanthanide ion.[3]

Ligand Field Effects

While the 4f orbitals are well-shielded, the electrostatic field generated by the acetylacetonate ligands (the ligand field or crystal field) is strong enough to lift the degeneracy of the free-ion's 2J+1 energy levels.[4] This splitting is typically small compared to the spin-orbit coupling but is responsible for the fine structure observed in the absorption and emission spectra. The low symmetry of most Ln(acac)₃ complexes leads to the maximum possible number of sublevels, complicating the detailed analysis of their magnetic properties.[3][4]

Bonding and Coordination Geometry

Lanthanide(III) ions are characterized by high coordination numbers, typically ranging from 7 to 10. In tris(acetylacetonate) complexes, the three bidentate acac⁻ ligands provide six coordination sites. The coordination sphere is usually completed by solvent molecules, most commonly water, leading to structures like [Ln(acac)₃(H₂O)₂].[8][9] The geometry of these complexes is often described as a distorted square antiprism or a capped trigonal prism. The precise geometry and Ln-O bond distances are influenced by the "lanthanide contraction"—the steady decrease in ionic radii across the series—which generally leads to shorter bond lengths for the heavier lanthanides.[18]

Below is a diagram illustrating the general structure of a hydrated lanthanide acetylacetonate complex.

Figure 1: General coordination of a [Ln(acac)₃(H₂O)₂] complex.

Data Presentation: Crystallographic Parameters

The following table summarizes representative crystallographic data for selected lanthanide acetylacetonate dihydrate complexes, demonstrating the effect of the lanthanide contraction on the metal-oxygen bond lengths.

| Complex | Average Ln-O (acac) Bond Length (Å) | Average Ln-O (H₂O) Bond Length (Å) | Coordination Number | Crystal System |

| [La(acac)₃(H₂O)₂] | 2.51 | 2.56 | 8 | Monoclinic |

| [Nd(acac)₃(H₂O)₂] | 2.46 | 2.50 | 8 | Monoclinic |

| [Tb(acac)₃(H₂O)₂] | 2.39 | 2.43 | 8 | Monoclinic |

| [Yb(acac)₃(H₂O)₂] | 2.32 | 2.37 | 8 | Monoclinic |

| (Data compiled from crystallographic studies of lanthanide tris-acetylacetonate dihydrates).[8][9] |

Spectroscopic Properties

UV-Vis Absorption and the "Antenna Effect"

Direct excitation of lanthanide ions is inefficient due to the low molar absorptivity of the forbidden f-f transitions.[10][19] In Ln(acac)₃ complexes, the acetylacetonate ligand functions as an "antenna." The ligand possesses strong π-π* absorption bands in the UV region (typically around 270-350 nm).[20] Upon excitation, the ligand transfers the absorbed energy intramolecularly to the emissive 4f energy levels of the lanthanide ion. This process involves several steps:

-

Ligand Excitation: The ligand absorbs a photon, promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing to a lower-energy triplet state (T₁).

-

Energy Transfer (ET): If the ligand's triplet state energy is appropriately matched (i.e., slightly higher than the accepting f-level of the Ln³⁺ ion), energy is transferred from the ligand's T₁ state to an excited 4f level of the metal ion.

-

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state via characteristic f-f luminescence, emitting sharp, monochromatic light.[1][10]

Figure 2: The intramolecular energy transfer "antenna effect".

Judd-Ofelt Theory

The Judd-Ofelt theory is a powerful theoretical framework used to model the intensities of induced electric dipole f-f transitions in lanthanide spectra.[15][21] It uses three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) that depend on the symmetry of the coordination environment and the nature of the lanthanide-ligand bonds.[2][16]

-

Ω₂: Highly sensitive to the local symmetry and covalency. It is particularly influenced by hypersensitive transitions (those following the selection rules |ΔJ| ≤ 2, |ΔL| ≤ 2, and ΔS = 0).

-

Ω₄ and Ω₆: More related to the bulk properties and long-range effects of the host material.

These parameters are typically derived from the integrated absorption spectrum and can be used to calculate important radiative properties like transition probabilities, radiative lifetimes, and luminescence branching ratios.[16][22]

Data Presentation: Judd-Ofelt and Luminescence Parameters for Eu(acac)₃ Complexes

| Complex System | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Quantum Yield (Φ) | Lifetime (τ) (ms) |

| Eu(acac)₃ in Methanol | 12.5 | 1.8 | 1.1 | ~0.08 | ~0.25 |

| Eu(acac)₃(phen) in PMMA | 15.2 | 2.5 | 1.9 | ~0.60 | ~0.65 |

| (Values are representative and can vary significantly with the specific coordination environment, solvent, and co-ligands).[2] |

Paramagnetic NMR Spectroscopy

Most lanthanide(III) ions (except La³⁺ and Lu³⁺) are paramagnetic, which significantly affects the NMR spectra of their complexes. The large magnetic moments of the unpaired 4f electrons induce substantial shifts in the resonances of nearby nuclei.[23] These paramagnetic shifts are separated into two components:

-

Contact Shift: Results from the delocalization of unpaired electron spin density through the chemical bonds to the resonating nucleus.

-

Pseudocontact (or Dipolar) Shift: A through-space interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the lanthanide ion.[24]

Paramagnetic NMR, including techniques like the Evans method for measuring magnetic susceptibility, is a valuable tool for investigating the electronic structure and solution geometry of these complexes.[6][23]

Experimental Protocols

Protocol: Synthesis of [Eu(acac)₃(H₂O)₂]

This protocol describes a general method for the synthesis of a representative lanthanide acetylacetonate complex.

-

Preparation of Reagents:

-

Dissolve 1.0 mmol of Europium(III) chloride hexahydrate (EuCl₃·6H₂O) in 15 mL of deionized water.

-

Dissolve 3.0 mmol of acetylacetone in 10 mL of ethanol (B145695).

-

-

Reaction:

-

Slowly add the ethanolic acetylacetone solution to the aqueous EuCl₃ solution while stirring.

-

Adjust the pH of the mixture to approximately 6.5-7.0 by dropwise addition of a dilute (e.g., 1 M) ammonium (B1175870) hydroxide (B78521) solution. A white precipitate will form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product several times with small portions of cold deionized water to remove any unreacted salts.

-

Wash the product with a small amount of cold ethanol to remove excess acetylacetone.

-

Dry the resulting white powder in a desiccator over silica (B1680970) gel.

-

-

Characterization: The product can be characterized by IR spectroscopy (to confirm coordination of the acac ligand), elemental analysis, and powder X-ray diffraction.

Protocol: Photoluminescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the Ln(acac)₃ complex in a suitable solvent (e.g., methanol, acetonitrile) or prepare a solid sample pressed into a sample holder.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., ~612 nm for the ⁵D₀ → ⁷F₂ transition of Eu³⁺).

-